molecular formula C8H6BrNO6 B11839581 Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

Cat. No.: B11839581
M. Wt: 292.04 g/mol
InChI Key: QSXGJTSAQNPNBD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO6 and a molecular weight of 292.04 g/mol . This compound is known for its unique structure, which includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones.

Scientific Research Applications

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H6BrNO6

Molecular Weight

292.04 g/mol

IUPAC Name

methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C8H6BrNO6/c1-16-8(13)3-2-4(10(14)15)7(12)5(9)6(3)11/h2,11-12H,1H3

InChI Key

QSXGJTSAQNPNBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)O)[N+](=O)[O-]

Origin of Product

United States

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